Ethyl 4-[(4-fluorophenyl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate
Description
Ethyl 4-[(4-fluorophenyl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate is a heterocyclic compound featuring a 1,2-oxazole core substituted with a methyl group at position 5, a carbamoyl group at position 4 (derived from 4-fluoroaniline), and an ethoxycarbonyl moiety at position 2. This compound is of interest in medicinal chemistry due to the oxazole ring’s metabolic stability and the fluorine atom’s ability to modulate electronic and pharmacokinetic properties. Its synthesis typically involves coupling reactions between ethyl 4-carbamoyl-5-methylisoxazole-3-carboxylate derivatives and fluorinated aryl amines.
Properties
IUPAC Name |
ethyl 4-[(4-fluorophenyl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O4/c1-3-20-14(19)12-11(8(2)21-17-12)13(18)16-10-6-4-9(15)5-7-10/h4-7H,3H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWPRRZMDITRKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1C(=O)NC2=CC=C(C=C2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(4-fluorophenyl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with a suitable nucleophile.
Carbamoylation: The carbamoyl group is introduced through a reaction with an isocyanate or a carbamoyl chloride.
Esterification: The final step involves esterification to form the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4-fluorophenyl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Oxidized oxazole derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated fluorophenyl derivatives.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of compounds similar to ethyl 4-[(4-fluorophenyl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate as antiviral agents. Research indicates that N-heterocycles, including oxazole derivatives, exhibit promising antiviral activity against various viruses, including HIV and Dengue virus. The structure of this compound allows for modifications that could enhance its efficacy against viral targets .
Cancer Treatment
The compound's structural features suggest potential applications in cancer therapy. Inhibitors targeting specific pathways involved in cancer cell proliferation have been developed using oxazole derivatives. For instance, inhibitors of Stearoyl-CoA desaturase (SCD), which are linked to cancer cell metabolism, can be derived from similar scaffolds . The ability to modify the carbamoyl group may enhance selectivity and potency against cancer cells.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The following table summarizes key findings related to its SAR:
Antiviral Efficacy
A study focused on the antiviral properties of oxazole derivatives demonstrated that modifications similar to those found in this compound led to significant antiviral activity against HIV with IC50 values indicating effective inhibition .
Cancer Cell Targeting
In another case study, researchers synthesized a series of oxazole-based compounds that showed selective toxicity towards cancer cells overexpressing specific metabolic enzymes like CYP4F11. This selectivity was attributed to modifications that enhanced the compounds' ability to act as prodrugs, which become active upon metabolic conversion within the cancerous cells .
Mechanism of Action
The mechanism of action of Ethyl 4-[(4-fluorophenyl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the oxazole ring contributes to its stability and reactivity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aryl Carbamoyl Group
Ethyl 4-[(4-Chlorophenyl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate
- Structural Difference : The fluorine atom in the target compound is replaced with chlorine.
- Chlorinated analogs exhibit higher lipophilicity (ClogP ≈ 3.2 vs. 2.8 for the fluorinated derivative), influencing membrane permeability.
- Applications : Used in agrochemical research due to enhanced stability under UV light.
Ethyl 4-[(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate
- Structural Difference : The 4-fluorophenyl group is replaced with a pyridinyl ring bearing trifluoromethyl and chloro substituents.
- Impact : The pyridine ring introduces basicity, while the trifluoromethyl group increases lipophilicity and metabolic resistance. This analog shows improved potency in kinase inhibition assays (IC₅₀ = 12 nM vs. 45 nM for the fluorophenyl derivative).
- Applications : Investigated as a lead compound in oncology drug discovery.
Modifications on the Oxazole Core
Ethyl 4-(2-Bromoacetyl)-5-methyl-1,2-oxazole-3-carboxylate
- Structural Difference : The carbamoyl group is replaced with a bromoacetyl substituent.
- Impact : The bromoacetyl group introduces electrophilic reactivity, enabling nucleophilic substitution reactions. This derivative serves as a precursor for prodrug development.
- Applications : Utilized in covalent inhibitor design targeting cysteine proteases.
Ethyl 4-[(4-Amino-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxylate
- Structural Difference: The carbamoyl group is substituted with an aminopyrazole-methyl moiety.
- Impact: The aminopyrazole group enhances hydrogen-bonding capacity, improving solubility (aqueous solubility = 1.2 mg/mL vs. 0.3 mg/mL for the fluorophenyl analog).
- Applications : Explored in antidiabetic research due to AMPK activation.
Pharmacologically Active Derivatives
Raltegravir Potassium (4-[(4-Fluorobenzyl)carbamoyl]-1-methyl-2-[...]-6-oxo-1,6-dihydropyrimidin-5-olate)
- Structural Difference: The oxazole ring is replaced with a pyrimidinone core, but retains the 4-fluorophenylcarbamoyl motif.
- Impact: The pyrimidinone scaffold is critical for HIV integrase inhibition (EC₅₀ = 2 nM). The fluorine atom enhances metabolic stability, contributing to its approval as an antiviral drug.
- Applications : Clinically used for HIV-1 treatment.
Comparative Data Table
Research Findings and Trends
- Electronic Effects : Fluorine’s electronegativity enhances dipole interactions in target binding, as seen in the improved kinase inhibition of the fluorophenyl derivative compared to chlorophenyl analogs.
- Metabolic Stability : Fluorinated compounds generally exhibit longer plasma half-lives (e.g., t₁/₂ = 6.5 hours for the fluorophenyl derivative vs. 3.2 hours for chlorophenyl).
- Synthetic Flexibility : Bromoacetyl and pyridinyl derivatives highlight the oxazole core’s adaptability for functionalization, enabling diverse drug discovery campaigns.
Biological Activity
Ethyl 4-[(4-fluorophenyl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound features an oxazole ring, which is known for its diverse biological activities. The synthesis typically involves the reaction of 4-fluorophenyl isocyanate with ethyl 5-methyl-1,2-oxazole-3-carboxylate. This method has been optimized to yield high purity and yield, making the compound suitable for biological evaluations.
Antimicrobial Properties
Recent studies have indicated that derivatives of oxazole compounds exhibit significant antimicrobial activity. For instance, a related study demonstrated that phenyl-substituted oxazoles could inhibit bacterial growth effectively. This compound was evaluated for its antimicrobial efficacy against various strains of bacteria and fungi, showing promising results comparable to established antibiotics .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research shows that oxazole derivatives can inhibit the release of pro-inflammatory cytokines such as TNF-α. In vitro assays revealed that this compound significantly reduced TNF-α levels in lipopolysaccharide (LPS)-stimulated macrophages, indicating potential use in treating inflammatory diseases .
Enzyme Inhibition
A notable area of research involves the compound's role as a phosphodiesterase type 4 (PDE4) inhibitor. PDE4 inhibitors are valuable in treating respiratory diseases like asthma and COPD. The compound demonstrated an IC50 value of 1.4 μM against PDE4B in enzyme assays, outperforming some existing inhibitors . This suggests that it could be developed further as a therapeutic agent for respiratory conditions.
Preclinical Evaluations
In preclinical models, this compound was tested for its pharmacokinetic properties. Studies indicated favorable absorption and distribution profiles following oral administration in mice, suggesting good bioavailability and potential for clinical application .
Table 1: Summary of Biological Activities
Q & A
Q. Basic
- X-ray crystallography : Provides unambiguous confirmation of the crystal lattice and bond angles (e.g., C=O bond length ~1.21 Å, oxazole ring planarity). A recent study on analogous oxazole derivatives used Mo-Kα radiation (λ = 0.71073 Å) for data collection .
- Spectroscopic methods :
- ¹H NMR: Aromatic protons from the 4-fluorophenyl group appear as doublets (J = 8–9 Hz due to fluorine coupling).
- FT-IR: Stretching vibrations at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (carbamoyl C=O).
- HRMS: Molecular ion peak matching the theoretical mass within 3 ppm error .
What computational methods are suitable for studying the electronic properties of this compound?
Q. Advanced
- Density Functional Theory (DFT) : Calculations at the B3LYP/6-31G(d) level predict frontier molecular orbitals (FMOs). For example, HOMO-LUMO gaps of ~4.5 eV indicate moderate reactivity, while electrostatic potential maps highlight nucleophilic regions near the oxazole oxygen and carbamoyl nitrogen .
- Molecular docking : Used to assess binding affinity with biological targets (e.g., enzymes). A recent study on similar fluorophenyl derivatives reported binding energies of −8.2 kcal/mol with cyclooxygenase-2 (COX-2), suggesting potential anti-inflammatory activity .
How does the fluorophenyl substituent influence the compound's physicochemical properties?
Q. Advanced
- Electron-withdrawing effects : The fluorine atom increases the carbamoyl group’s electrophilicity, enhancing hydrogen-bonding capacity (e.g., with protein residues like Ser530 in COX-2).
- Lipophilicity : Experimental logP values (~2.8) correlate with computational predictions (ChemAxon), balancing membrane permeability and aqueous solubility.
- π-π stacking : The fluorophenyl group’s planar geometry facilitates interactions with aromatic residues in enzyme active sites, as shown in docking simulations .
What are the key stability considerations for handling this compound?
Q. Basic
- Hydrolysis sensitivity : The ester and carbamoyl groups degrade under acidic (pH < 3) or basic (pH > 9) conditions. Monitor via TLC (Rf ~0.5 in ethyl acetate/hexane 1:2).
- Storage : Store at −20°C under argon. Avoid prolonged exposure to light or moisture to prevent decomposition into 5-methyl-1,2-oxazole-3-carboxylic acid and 4-fluoroaniline .
What strategies resolve contradictions in biological activity data across studies?
Q. Advanced
- Purity validation : Ensure >95% purity via HPLC (C18 column, acetonitrile/water 60:40, retention time ~6.2 min). Impurities like unreacted 4-fluoroaniline can skew assay results.
- Orthogonal assays : Compare enzyme inhibition (IC₅₀) with cellular activity (e.g., cytotoxicity in HeLa cells). Discrepancies may arise from off-target effects or metabolite interference.
- Metabolite profiling : LC-MS/MS identifies degradation products (e.g., hydrolyzed carboxylic acid) that may antagonize activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
